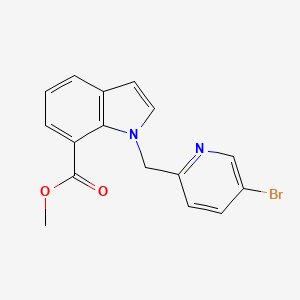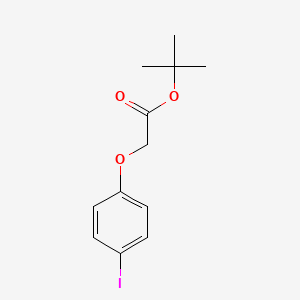
t-Butyl (4-iodophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Butyl (4-iodophenoxy)acetate is an organic compound that features a tert-butyl ester and an iodophenoxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl (4-iodophenoxy)acetate typically involves the esterification of 4-iodophenoxyacetic acid with tert-butyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The use of solid acid catalysts can also help in the easy separation and recycling of the catalyst, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
t-Butyl (4-iodophenoxy)acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the iodine atom.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions are used for the oxidation of the phenoxy group.
Major Products Formed
Nucleophilic Substitution: Products include phenoxyacetic acid derivatives with different substituents replacing the iodine atom.
Reduction: The major product is t-Butyl (4-hydroxyphenoxy)acetate.
Oxidation: Products include quinones or other oxidized phenoxy derivatives.
Scientific Research Applications
t-Butyl (4-iodophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies due to the presence of the iodine atom.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of t-Butyl (4-iodophenoxy)acetate depends on the specific reactions it undergoes. For nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the iodine is attached. In reduction reactions, the iodine atom is removed and replaced by a hydrogen atom. In oxidation reactions, the phenoxy group undergoes electron transfer processes to form oxidized products.
Comparison with Similar Compounds
Similar Compounds
- t-Butyl (4-bromophenoxy)acetate
- t-Butyl (4-chlorophenoxy)acetate
- t-Butyl (4-fluorophenoxy)acetate
Comparison
t-Butyl (4-iodophenoxy)acetate is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes the compound more reactive in nucleophilic substitution reactions. Additionally, the iodine atom can be easily replaced by other functional groups, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H15IO3 |
|---|---|
Molecular Weight |
334.15 g/mol |
IUPAC Name |
tert-butyl 2-(4-iodophenoxy)acetate |
InChI |
InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3 |
InChI Key |
LQNAJSPSJBJAPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


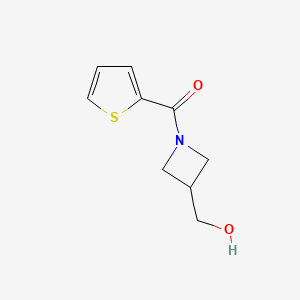
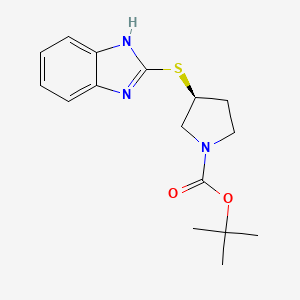
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B13968357.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 9-hydroxy-4-oxo-, ethyl ester](/img/structure/B13968359.png)
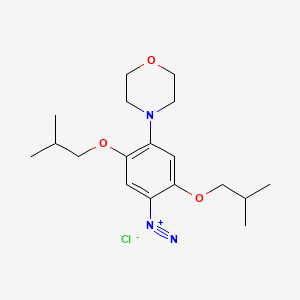
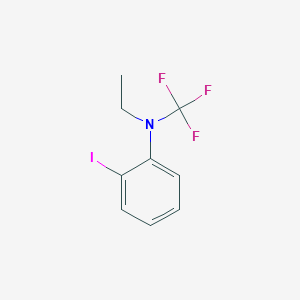

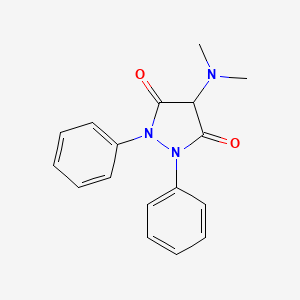
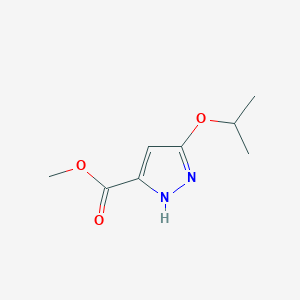
![5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13968389.png)
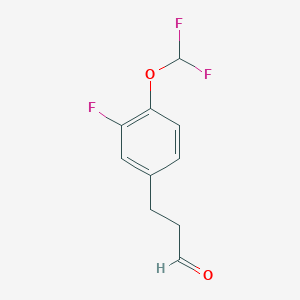
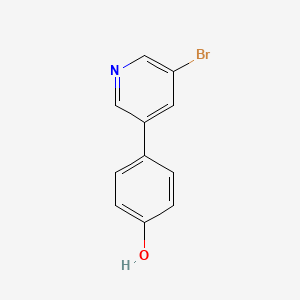
![4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13968409.png)
